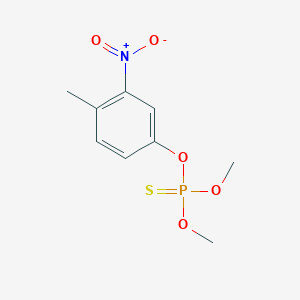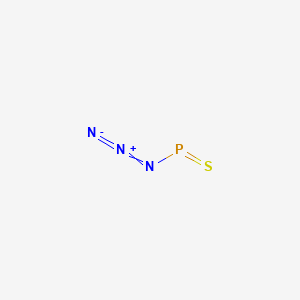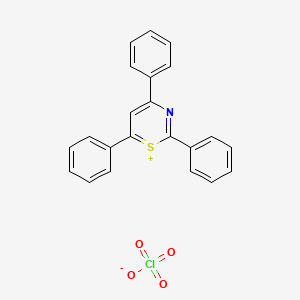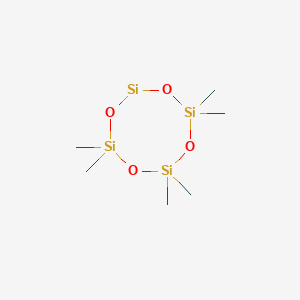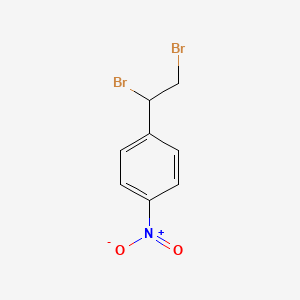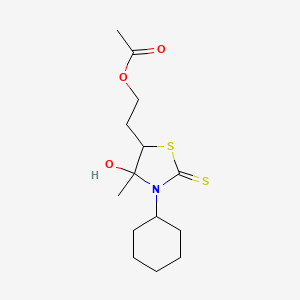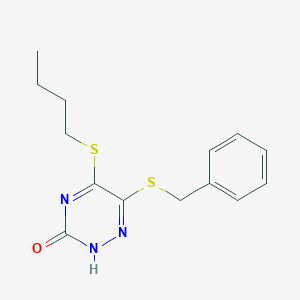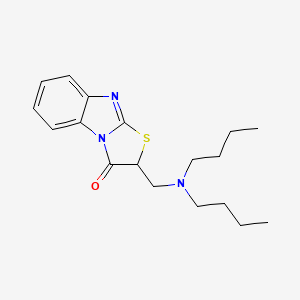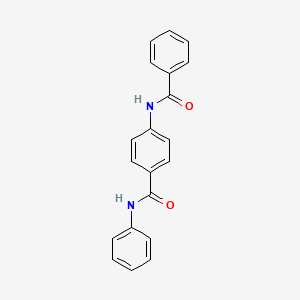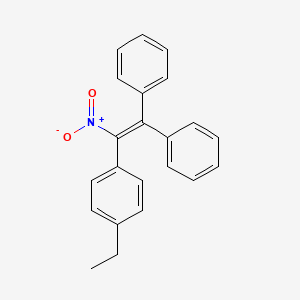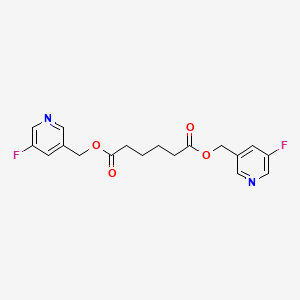
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester is a chemical compound with the molecular formula C18H18F2N2O4 It is known for its unique structure, which includes two 5-fluoro-3-pyridinyl groups attached to a hexanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester typically involves the esterification of hexanedioic acid with 5-fluoro-3-pyridinemethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: this compound can be converted to hexanedioic acid, bis((5-fluoro-3-pyridinyl)carboxylic acid).
Reduction: The reduction of the ester groups yields hexanediol, bis((5-fluoro-3-pyridinyl)methyl) alcohol.
Substitution: Substitution reactions can produce derivatives with various functional groups replacing the fluorine atoms on the pyridine rings.
Aplicaciones Científicas De Investigación
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester involves its interaction with specific molecular targets and pathways. The fluorine atoms on the pyridine rings can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester can be compared with similar compounds such as:
Hexanedioic acid, bis((3-pyridinyl)methyl) ester: Lacks the fluorine atoms, which may result in different reactivity and biological activity.
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester: Contains chlorine instead of fluorine, which can affect its chemical properties and interactions.
Hexanedioic acid, bis((5-bromo-3-pyridinyl)methyl) ester:
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties, including its stability, lipophilicity, and binding affinity to biological targets .
Propiedades
Número CAS |
23586-91-6 |
|---|---|
Fórmula molecular |
C18H18F2N2O4 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
bis[(5-fluoropyridin-3-yl)methyl] hexanedioate |
InChI |
InChI=1S/C18H18F2N2O4/c19-15-5-13(7-21-9-15)11-25-17(23)3-1-2-4-18(24)26-12-14-6-16(20)10-22-8-14/h5-10H,1-4,11-12H2 |
Clave InChI |
VCLPUOYTTCGZOH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1F)COC(=O)CCCCC(=O)OCC2=CC(=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


